Home > Products > Screening Compounds P95302 > Pomalidomide-C3-adavosertib
Pomalidomide-C3-adavosertib -

Pomalidomide-C3-adavosertib

Catalog Number: EVT-10953729
CAS Number:
Molecular Formula: C42H45N11O6
Molecular Weight: 799.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pomalidomide-C3-adavosertib, also known as ZNL-02-096, is a novel compound that combines the properties of pomalidomide, an immunomodulatory drug, with adavosertib, a Wee1 kinase inhibitor. This compound is designed to selectively degrade the Wee1 protein, which plays a crucial role in cell cycle regulation and DNA damage response. By targeting Wee1, Pomalidomide-C3-adavosertib aims to enhance the efficacy of cancer treatments by inducing cell cycle arrest and apoptosis in cancer cells.

Source

Pomalidomide-C3-adavosertib is synthesized through a multi-step chemical process that links the Wee1 inhibitor adavosertib to the cereblon-binding ligand pomalidomide. The synthesis involves various reaction conditions and purification steps to ensure the compound's efficacy and stability .

Classification

Pomalidomide-C3-adavosertib falls under the category of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic modalities aimed at targeted protein degradation. This classification allows for selective modulation of protein levels within cells, providing a potential advantage over traditional inhibitors that merely block protein activity .

Synthesis Analysis

Methods

The synthesis of Pomalidomide-C3-adavosertib involves several key steps:

  1. Preparation of Wee1 Inhibitor: The process begins with synthesizing adavosertib (AZD1775), which requires precise reaction conditions and purification methods.
  2. Linker Attachment: A linker molecule is synthesized and then attached to adavosertib through coupling reactions, typically involving amide bond formation.
  3. Cereblon-Binding Ligand Attachment: Finally, pomalidomide is linked to the synthesized compound using specific coupling agents, resulting in the complete PROTAC molecule.

Technical Details

The synthesis employs various reagents and solvents, including:

  • Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole.
  • Oxidizing agents such as m-chloroperbenzoic acid.
  • Reducing agents like sodium borohydride.
  • Solvents including dimethyl sulfoxide and acetonitrile .
Molecular Structure Analysis

Structure

The molecular formula for Pomalidomide-C3-adavosertib is C42H45N11O6C_{42}H_{45}N_{11}O_{6}, with a molecular weight of approximately 799.9 g/mol. The IUPAC name is:

2(2,6dioxopiperidin3yl)4[3[4[4[[1[6(2hydroxypropan2yl)pyridin2yl]3oxo2prop2enylpyrazolo[3,4d]pyrimidin6yl]amino]phenyl]piperazin1yl]propylamino]isoindole1,3dione2-(2,6-dioxopiperidin-3-yl)-4-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propylamino]isoindole-1,3-dione

This complex structure reflects its dual functionality as both an inhibitor and a degrader of the Wee1 protein.

Data

The structural analysis indicates that Pomalidomide-C3-adavosertib contains multiple functional groups that facilitate its interaction with target proteins and enhance its bioactivity.

Chemical Reactions Analysis

Reactions

Pomalidomide-C3-adavosertib undergoes various chemical reactions during its synthesis and biological activity:

  1. Oxidation and Reduction: These reactions modify functional groups on the molecule, potentially altering its pharmacological properties.
  2. Substitution Reactions: Essential for attaching different moieties during synthesis.
  3. Coupling Reactions: Critical for forming the final PROTAC structure by linking adavosertib with pomalidomide via a linker .

Technical Details

Common reagents used in these reactions include:

  • Coupling agents (e.g., EDCI).
  • Oxidizing agents (e.g., m-chloroperbenzoic acid).
  • Reducing agents (e.g., sodium borohydride).

These reagents are selected based on their compatibility with the functional groups present in the intermediates during synthesis .

Mechanism of Action

Pomalidomide-C3-adavosertib operates through a well-defined mechanism:

  1. Binding to Wee1: The adavosertib component binds to the Wee1 kinase.
  2. Recruitment of E3 Ligase: The pomalidomide component interacts with cereblon, an E3 ubiquitin ligase substrate receptor.
  3. Ubiquitination and Degradation: This interaction leads to ubiquitination of Wee1, marking it for proteasomal degradation.
  4. Cell Cycle Arrest and Apoptosis: The degradation of Wee1 results in DNA damage accumulation, causing cell cycle arrest at the G2/M phase and triggering apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

Pomalidomide-C3-adavosertib is characterized by:

  • A high molecular weight (799.9 g/mol).
  • A complex structure that includes multiple rings and functional groups.

Chemical Properties

The compound exhibits properties typical of PROTACs:

  • It is soluble in organic solvents such as dimethyl sulfoxide.
  • It demonstrates stability under physiological conditions, which is critical for its therapeutic application.

Relevant data indicate that Pomalidomide-C3-adavosertib maintains its activity across various biological environments, enhancing its potential for clinical use .

Applications

Pomalidomide-C3-adavosertib has significant scientific applications primarily in oncology:

  1. Cancer Treatment: It shows promise in treating cancers characterized by aberrant Wee1 expression or activity, particularly those with p53 mutations.
  2. Combination Therapies: The compound may enhance the efficacy of existing therapies by overcoming resistance mechanisms associated with traditional chemotherapeutics .
  3. Research Tool: As a PROTAC, it serves as a valuable tool for studying protein degradation pathways and their implications in cancer biology.
Molecular Mechanisms of Targeted Protein Degradation

Proteolysis-Targeting Chimera (PROTAC) Design Principles

Pomalidomide-C3-adavosertib exemplifies a bifunctional PROTAC molecule engineered to exploit the ubiquitin-proteasome system. Its structure comprises three distinct domains:

  • A cereblon (CRBN)-targeting ligand derived from pomalidomide
  • A Wee1 kinase-binding warhead (adavosertib)
  • A triazole-containing C3 linker connecting both moieties [2] [10]

This architecture enables the compound to simultaneously bind CRBN (an E3 ubiquitin ligase substrate receptor) and Wee1 (a tyrosine kinase regulating the G2/M cell cycle checkpoint). By facilitating physical proximity between these proteins, Pomalidomide-C3-adavosertib induces CRBN-mediated ubiquitination of Wee1, marking it for proteasomal degradation. Unlike inhibitors that merely block kinase activity, this degradation approach eliminates both enzymatic and scaffolding functions of Wee1, providing sustained suppression of oncogenic signaling [7].

Cereblon Recruitment and Ubiquitination Mechanics

The pomalidomide component binds CRBN within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ligase complex with high affinity. Structural studies confirm this interaction occurs at CRBN's tri-tryptophan pocket, inducing conformational changes that alter substrate specificity. The induced neo-substrate interface enables recruitment of Wee1 kinase, which is not a natural CRBN substrate [1] [6].

Upon ternary complex formation, the E3 ligase transfers ubiquitin molecules to lysine residues on Wee1 via a catalytic cascade:

  • E1 ubiquitin-activating enzyme activates ubiquitin
  • E2 ubiquitin-conjugating enzyme receives ubiquitin
  • CRL4^CRBN^ (E3) facilitates ubiquitin transfer to Wee1 [1]

Polyubiquitination (typically Lys48-linked chains) targets Wee1 for recognition and degradation by the 26S proteasome. This process depletes cellular Wee1 levels within hours, as demonstrated in MOLT4 leukemia cells treated with Pomalidomide-C3-adavosertib [4].

Table 1: Degradation Efficiency Parameters of Pomalidomide-C3-adavosertib

Cell LineTarget ProteinDC₅₀ (nM)Dmax (%)Incubation Time
OVCAR8Wee13.58>906 hours
MOLT4Wee1Not reportedSignificant reduction6 hours
KuramochiWee1Not reportedMaximal at 100 nM24–72 hours

Properties

Product Name

Pomalidomide-C3-adavosertib

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propylamino]isoindole-1,3-dione

Molecular Formula

C42H45N11O6

Molecular Weight

799.9 g/mol

InChI

InChI=1S/C42H45N11O6/c1-4-19-51-38(56)29-25-44-41(48-36(29)53(51)33-11-6-10-32(46-33)42(2,3)59)45-26-12-14-27(15-13-26)50-23-21-49(22-24-50)20-7-18-43-30-9-5-8-28-35(30)40(58)52(39(28)57)31-16-17-34(54)47-37(31)55/h4-6,8-15,25,31,43,59H,1,7,16-24H2,2-3H3,(H,44,45,48)(H,47,54,55)

InChI Key

LZUDSNUROXNVPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)CCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.